molecular formula C10H7ClN2 B2664200 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile CAS No. 1484470-70-3

5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile

Cat. No.: B2664200
CAS No.: 1484470-70-3
M. Wt: 190.63
InChI Key: WSXKXXSSMVNRDS-UHFFFAOYSA-N
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Description

5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile is a substituted benzonitrile derivative with a molecular formula of C₁₀H₆ClN₂. Its structure features a chloro substituent at the 5-position of the benzene ring, a nitrile group (-CN) at the 2-position, and a propargylamino (-NH-C≡CH) group at the 2-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(prop-2-ynylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6,13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXKXXSSMVNRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=C(C=C(C=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile typically involves the reaction of 5-chloro-2-nitrobenzonitrile with prop-2-yn-1-amine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature and stirred for a certain period to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Addition: The prop-2-yn-1-ylamino group can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile is C10H8ClN3. The compound features:

  • Chloro Group : Enhances reactivity and may influence biological interactions.
  • Alkyne Group : Facilitates click chemistry reactions, allowing for the rapid construction of complex molecules.
  • Nitrile Group : Can be converted into various functional groups, enhancing versatility in synthesis.

Medicinal Chemistry

Research indicates that compounds structurally similar to this compound exhibit significant biological activities. The presence of the chloro and amino groups suggests potential interactions with biological targets such as enzymes or receptors. For instance:

  • Androgen Receptor Modulation : Similar compounds have been identified as selective modulators of androgen receptors, which are crucial in the treatment of conditions like prostate cancer. The compound's structural characteristics may confer similar properties, warranting further investigation into its pharmacological potential .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For example:

  • In Vitro Studies : Compounds with similar structures have shown efficacy against various cancer cell lines, indicating a potential for this compound to inhibit cancer cell proliferation through mechanisms such as apoptosis induction .

Material Science

The rigid structure of the aromatic ring combined with reactive functional groups positions this compound as a candidate for developing new materials with specific properties:

  • Conductivity and Self-Assembly : The unique combination of functional groups may allow for the development of materials that exhibit enhanced electrical conductivity or self-organizing capabilities, which are valuable in electronic and nanotechnology applications .

Research into related compounds has provided insights into the biological activity of this compound:

Compound Activity Reference
4-Chloro-N-[2-(arylamino)-1-propynyl]-benzamideAnticancer activity against breast cancer cell lines
5-Amino-benzonitrileModulates androgen receptor activity

These studies highlight the potential of this compound as a therapeutic agent, particularly in oncology.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile and related compounds, based on the evidence provided:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₀H₆ClN₂ -Cl, -CN, -NH-C≡CH 193.63 (calculated) Potential reactivity via alkyne groups (e.g., click chemistry); steric effects from propargyl. N/A
5-Chloro-2-hydroxybenzonitrile C₇H₄ClNO -Cl, -CN, -OH 153.57 Forms hydrogen-bonded networks (O–H⋯N); used as a precursor in agrochemical synthesis.
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO -Br, -CN, -OH 198.02 Stronger halogen bonding than Cl analog; crystallizes in 1D chains (O–H⋯N: 2.805–2.810 Å).
5-Amino-2-chlorobenzonitrile C₇H₅ClN₂ -Cl, -CN, -NH₂ 152.57 Basic amino group enhances solubility; used in pharmaceutical intermediates.
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile C₁₅H₁₃ClN₂ -Cl (on phenyl), -CN, -NH-(CH₂PhCl) 256.73 Bulky substituent reduces solubility; potential CNS-targeting drug candidate.

Key Comparative Analysis

Substituent Effects on Hydrogen Bonding Hydroxyl vs. Amino Groups: Compounds like 5-chloro-2-hydroxybenzonitrile and 5-bromo-2-hydroxybenzonitrile exhibit strong O–H⋯N hydrogen bonds (O⋯N distances: ~2.80 Å), stabilizing crystal lattices. Propargylamino Group: The alkyne in this compound introduces steric hindrance and enables covalent modifications (e.g., azide-alkyne cycloaddition), which are absent in hydroxyl or simple amino analogs.

Halogen Influence

  • Replacing Cl with Br (as in 5-bromo-2-hydroxybenzonitrile) increases molecular weight and polarizability, enhancing halogen bonding interactions. This may improve crystallinity but reduce volatility .

In contrast, bulky substituents like in 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile hinder molecular packing, reducing crystallinity.

Applications Hydroxybenzonitriles (e.g., 5-chloro-2-hydroxybenzonitrile) are precursors in agrochemicals , while brominated analogs are used in antiretroviral drug synthesis . The propargylamino group’s click-compatibility positions the target compound for use in bioconjugation or polymer chemistry.

Research Findings and Methodological Notes

  • Crystallography Tools : Structures of analogs (e.g., 5-bromo-2-hydroxybenzonitrile) were refined using SHELX and visualized via Mercury , highlighting the importance of these tools in analyzing hydrogen-bonding networks and molecular packing.

Biological Activity

5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile is an organic compound characterized by its complex structure, which includes a chloro group and a prop-2-ynylamino moiety attached to a benzonitrile framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a selective modulator of androgen receptors and other biological targets.

Structural Characteristics

The molecular formula of this compound is C10H8ClN3, featuring:

  • Chloro substituent at the 5-position of the aromatic ring.
  • Propynyl amine linked through a prop-2-ynyl chain, which enhances its reactivity and potential biological interactions.

Preliminary research indicates that compounds similar to this compound exhibit significant interactions with biological systems. The presence of the chloro and amino groups suggests potential binding affinities with various receptors or enzymes, particularly androgen receptors, which are crucial in the treatment of prostate cancer.

Biological Activity and Therapeutic Potential

Research findings indicate that compounds with structural similarities to this compound have demonstrated various biological activities:

Comparative Analysis with Related Compounds

The following table summarizes notable compounds with structural similarities to this compound, highlighting their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-(2-Methoxyethoxy)-3-(prop-2-yn-1-amino)benzonitrileEther and nitrile functional groupsPotential for enhanced solubility and reactivity
5-Amino-benzonitrileAmino group at the 5-positionSimpler structure, less steric hindrance
4-Chloro-benzonitrileChlorine substituent on benzeneLacks the amino and propyne functionalities

Case Studies and Research Findings

While specific case studies on this compound are scarce, ongoing research into structurally related compounds provides insights into its potential:

  • SAR Investigations : Structure–activity relationship (SAR) studies have demonstrated that modifications in similar compounds can significantly alter their biological activities, emphasizing the importance of functional group positioning and electronic properties .
  • In Vitro Studies : Preliminary in vitro studies suggest that related compounds exhibit significant efficacy in modulating receptor activity, indicating that 5-Chloro-2-[(prop-2-yn-1-yla)amino]benzonitrile may also possess valuable therapeutic properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile, and how can purity be validated?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging propargylamine (prop-2-yn-1-ylamine) and a chloro-substituted benzonitrile precursor. For example, a reductive amination protocol similar to General Procedure B (Sequence A) in involves reacting propargylamine with a substituted benzaldehyde intermediate under catalytic hydrogenation. Purity is validated via high-resolution mass spectrometry (HRMS) and 1H^1H-/13C^{13}C-NMR spectroscopy, with attention to characteristic peaks (e.g., nitrile C≡N stretch at ~2200 cm1^{-1}) and absence of byproducts .

Q. How is the molecular conformation and hydrogen-bonding network of this compound characterized crystallographically?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) is standard. For example, analogous compounds (e.g., Schiff-base derivatives in ) exhibit non-planar conformations with dihedral angles between aromatic rings (~14°) and intramolecular hydrogen bonds (O–H⋯N). Refinement protocols should account for disorder in the propargyl group and intermolecular interactions (C–H⋯O/N) for packing analysis .

Q. What spectroscopic techniques are critical for functional group analysis in this nitrile-containing compound?

  • Methodology :

  • FT-IR : Nitrile (C≡N) stretching vibrations (~2240 cm1 ^{-1}) and N–H bending modes (~1600 cm1 ^{-1}) confirm the amino-propargyl substituent.
  • NMR : 1H^1H-NMR detects propargyl protons as triplets (~2.3 ppm, J = 2.4 Hz) and aromatic protons (e.g., 7.5–7.7 ppm for chloro-substituted benzene). 13C^{13}C-NMR identifies nitrile carbons (~115 ppm) and sp-hybridized carbons in the propargyl group .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the chloro and propargyl groups on the nitrile's reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of the chloro group and conjugation with the nitrile. Frontier molecular orbital (FMO) analysis identifies electrophilic/nucleophilic sites. For example, the nitrile’s LUMO may be stabilized by the chloro group, enhancing susceptibility to nucleophilic attack .

Q. What strategies resolve contradictions in crystallographic data, such as disordered propargyl moieties or twinning?

  • Methodology : SHELXD/SHELXE ( ) is robust for structure solution in disordered systems. For twinning, refine using HKLF5 in SHELXL with a BASF parameter. Hydrogen-bonding networks ( ) can guide restraints for propargyl group geometry. Pair distribution function (PDF) analysis supplements SC-XRD for amorphous regions .

Q. How can researchers optimize reaction conditions to minimize byproducts in propargylamine coupling?

  • Methodology : Kinetic studies using in situ 1H^1H-NMR or LC-MS track intermediates. For example, excess propargylamine (1.5–2 eq.) and low-temperature (0–5°C) conditions suppress alkyne polymerization. Catalytic systems (e.g., Cu(I)/TBTA) improve regioselectivity in click chemistry derivatives .

Q. What are the challenges in analyzing hydrogen-bonding interactions in non-polar solvents?

  • Methodology : Solvent-dependent IR spectroscopy ( ) detects shifts in N–H and C≡N stretches. In DMSO, intramolecular H-bonds (O–H⋯N) dominate, while in chloroform, intermolecular interactions are amplified. Molecular dynamics (MD) simulations model solvent accessibility and H-bond lifetimes .

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